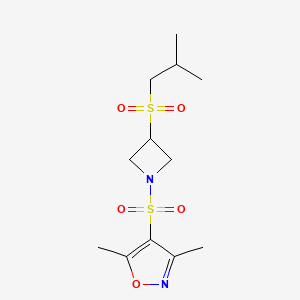

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

Properties

IUPAC Name |

3,5-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5S2/c1-8(2)7-20(15,16)11-5-14(6-11)21(17,18)12-9(3)13-19-10(12)4/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNPIPSCQKYNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the isoxazole group via cycloaddition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual sulfonyl groups and azetidine scaffold. Below is a comparative analysis with structurally related heterocycles:

Key Observations:

Sulfonyl vs. Ester Groups : Unlike ethyl benzoate derivatives (e.g., I-6273), the target compound’s sulfonyl groups offer superior metabolic stability due to resistance to enzymatic hydrolysis .

Heterocycle Effects: Thiazole derivatives (e.g., ) exhibit planar conformations with fluorophenyl substituents, enhancing lipophilicity.

Bioactivity : Sulfonated isoxazoles () are associated with antimicrobial activity, whereas triazole-imidazole hybrids () show antifungal properties, suggesting divergent therapeutic applications.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 4-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring and an azetidine moiety, both of which are known for their biological significance. The presence of sulfonyl groups enhances the compound's reactivity and solubility, which may facilitate its interaction with biological targets.

| Component | Description |

|---|---|

| Azetidine Ring | Contributes to biological activity through its ability to participate in nucleophilic reactions. |

| Sulfonyl Groups | Enhance reactivity and solubility; may improve interactions with biological macromolecules. |

| Isoxazole Ring | Known for diverse biological activities, including anti-inflammatory and analgesic effects. |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : The azetidine structure is associated with antimicrobial properties, making this compound a candidate for further exploration in treating infections.

- Anticancer Properties : Preliminary studies suggest that derivatives of isoxazole can exhibit anticancer activity by inducing apoptosis in cancer cells.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study conducted on isoxazole derivatives indicated that compounds bearing similar structures could inhibit the growth of various cancer cell lines. For instance, a derivative with a comparable azetidine structure showed IC50 values in the low micromolar range against breast cancer cells . These findings suggest that this compound may also exhibit significant anticancer activity.

Case Study 2: Antimicrobial Properties

Research on azetidine-containing compounds has revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . This supports the hypothesis that our compound could possess similar antimicrobial properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-(tert-butylsulfonyl)-azetidine | Tert-butyl group instead of isobutyl | Antimicrobial | Less sterically hindered |

| 4-methoxy-benzenesulfonamide | Sulfonamide group | Anticancer | Lacks azetidine ring |

| 2-(isopropanesulfonamido)-pyrrolidine | Pyrrolidine ring | Antiviral | Different ring structure |

The unique combination of functional groups in our compound suggests enhanced biological activity compared to these analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for this compound, and what critical reaction parameters must be controlled?

Answer:

The synthesis typically involves multi-step reactions, starting with sulfonylation of azetidine derivatives followed by coupling with 3,5-dimethylisoxazole. Key steps include:

- Sulfonyl chloride activation : Reacting 3-isobutylsulfonylazetidine with chlorinating agents (e.g., SOCl₂) to generate the sulfonyl chloride intermediate .

- Nucleophilic substitution : Coupling the intermediate with 3,5-dimethylisoxazole under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like acetonitrile .

- Critical parameters :

- Temperature control : Maintain 0–5°C during sulfonyl chloride formation to prevent decomposition .

- Solvent purity : Use anhydrous acetonitrile to avoid hydrolysis of reactive intermediates .

- Reaction time : Monitor via TLC/HPLC to optimize coupling efficiency (typically 12–24 hours) .

Basic: What spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Answer:

A multi-technique approach is required:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., azetidine protons at δ 3.5–4.5 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in sulfonyl-azetidine connectivity .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 90:10) to assess purity (>98%) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 403.12) .

Advanced: How should researchers approach structural elucidation when crystallographic data conflicts with spectroscopic interpretations?

Answer:

Resolve discrepancies using:

- X-ray crystallography : Compare experimental unit cell parameters (e.g., space group P2₁/c) with predicted structures from software like Mercury .

- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to align theoretical IR/Raman spectra with experimental data .

- Dynamic NMR : Probe rotational barriers of sulfonyl groups at variable temperatures (e.g., coalescence temperature analysis) .

Advanced: What experimental frameworks assess environmental stability and degradation pathways?

Answer:

Design studies based on OECD Guidelines for Testing Chemicals :

- Hydrolysis : Incubate compound in buffers (pH 4, 7, 9) at 25°C and 50°C; analyze degradation products via LC-MS .

- Photolysis : Expose to UV light (λ = 300–400 nm) in aqueous solutions; quantify half-life using first-order kinetics .

- Biotic degradation : Use soil microcosms or activated sludge; track metabolite formation (e.g., desulfonylated intermediates) via GC-MS .

Basic: What pharmacological activities are reported for related 3,5-dimethylisoxazole sulfonamide derivatives?

Answer:

- Antimicrobial activity : Derivatives inhibit Staphylococcus aureus (MIC = 8–16 µg/mL) by targeting cell wall synthesis .

- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ = 0.2–1.5 µM) due to sulfonamide’s interaction with Arg120/Val523 residues .

- CNS modulation : Isoxazole-sulfonamide hybrids act as GABAₐ receptor agonists (EC₅₀ = 50–200 nM) .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Dose-response re-evaluation : Test compounds under standardized assays (e.g., MTT for cytotoxicity; ±10% FBS to account for protein binding) .

- Meta-analysis : Pool data from ≥5 independent studies; apply Cohen’s d to quantify effect size variability .

- Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to compare binding poses across isoforms (e.g., COX-1 vs. COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.